1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxy-2-hydroxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Ethoxy-2-oxophenyl)-3-(furan-2-yl)prop-2-en-1-one or 1-(4-Ethoxy-2-carboxyphenyl)-3-(furan-2-yl)prop-2-en-1-one.
Reduction: 1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: Modulation of signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways.
Comparison with Similar Compounds
1-(4-Ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: 1-(4-Hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, 1-(4-Methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, and 1-(4-Ethoxy-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Uniqueness: The presence of the ethoxy group and the furan ring in this compound contributes to its unique chemical properties and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
169296-11-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(4-ethoxy-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H14O4/c1-2-18-12-5-7-13(15(17)10-12)14(16)8-6-11-4-3-9-19-11/h3-10,17H,2H2,1H3 |
InChI Key |
JBHLAJIVUUIVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)O |
Origin of Product |
United States |
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